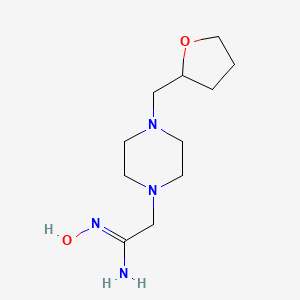
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thioxo, carboxymethyl, and tetraazacyclododecan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxo derivatives, while reduction reactions may produce more reduced forms of the compound.
Applications De Recherche Scientifique
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other biomolecules, and the pathways involved can range from metabolic processes to signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
NH4S and NH4S2: Ionic compounds with similar configurations but distinct sulfur atom arrangements.
Uniqueness
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C38H66N8O18S |
|---|---|
Poids moléculaire |
955.0 g/mol |
Nom IUPAC |
(2S)-2-[[(1S)-1-carboxy-5-[3-[2-[2-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethoxymethoxy]ethoxy]ethoxy]propanoylamino]pentyl]carbamothioylamino]pentanedioic acid |
InChI |
InChI=1S/C38H66N8O18S/c47-30(39-7-2-1-3-28(36(57)58)41-38(65)42-29(37(59)60)4-5-32(49)50)6-17-61-19-20-62-21-22-64-27-63-18-8-40-31(48)23-43-9-11-44(24-33(51)52)13-15-46(26-35(55)56)16-14-45(12-10-43)25-34(53)54/h28-29H,1-27H2,(H,39,47)(H,40,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H2,41,42,65)/t28-,29-/m0/s1 |
Clé InChI |
PWCCSKXMIJOIIX-VMPREFPWSA-N |
SMILES isomérique |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=S)N[C@@H](CCC(=O)O)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
SMILES canonique |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=S)NC(CCC(=O)O)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



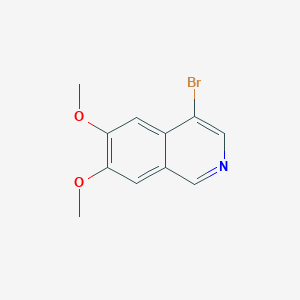
![Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13355860.png)
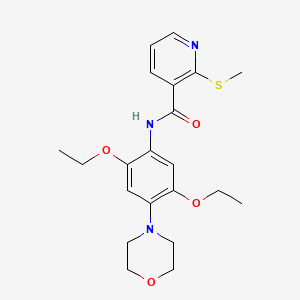
![4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13355874.png)


![4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13355898.png)
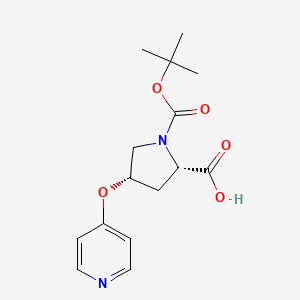
![6-(4-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355916.png)
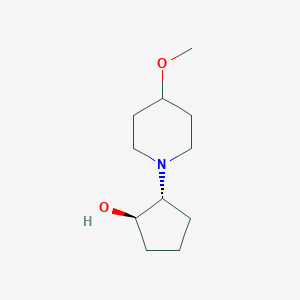

![(1S,2S)-2-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)cyclopentan-1-ol](/img/structure/B13355929.png)
